molecular formula C14H12ClNO3S B14589966 2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL CAS No. 61588-47-4

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL

Katalognummer: B14589966
CAS-Nummer: 61588-47-4
Molekulargewicht: 309.8 g/mol
InChI-Schlüssel: HOKWJZHZRIAQGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties. This particular compound is known for its unique chemical structure, which includes a chlorine atom and a methoxymethoxy group attached to the phenothiazine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL typically involves multiple steps. One common method starts with the chlorination of phenothiazine, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the removal of the chlorine atom or the reduction of the phenothiazine ring.

    Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes and pigments due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

61588-47-4

Molekularformel

C14H12ClNO3S

Molekulargewicht

309.8 g/mol

IUPAC-Name

2-chloro-7-(methoxymethoxy)-10H-phenothiazin-3-ol

InChI

InChI=1S/C14H12ClNO3S/c1-18-7-19-8-2-3-10-13(4-8)20-14-6-12(17)9(15)5-11(14)16-10/h2-6,16-17H,7H2,1H3

InChI-Schlüssel

HOKWJZHZRIAQGM-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC2=C(C=C1)NC3=CC(=C(C=C3S2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.